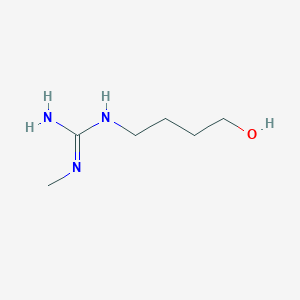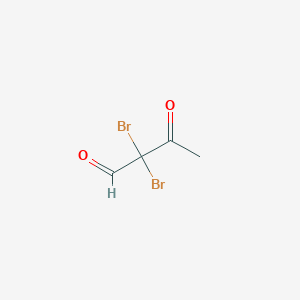
2,2-Dibromo-3-oxobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-3-oxobutanal is an organic compound with the molecular formula C₄H₄Br₂O₂ It is a dibromo derivative of butanal, featuring a carbonyl group (C=O) and two bromine atoms attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-3-oxobutanal can be synthesized through the bromination of 3-oxobutanal. The reaction typically involves the addition of bromine (Br₂) to 3-oxobutanal in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition rate to ensure complete bromination and avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-3-oxobutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromoacetic acid.
Reduction: Reduction reactions can convert it to 2,2-dibromo-3-hydroxybutanal.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Dibromoacetic acid.
Reduction: 2,2-Dibromo-3-hydroxybutanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dibromo-3-oxobutanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds
Mechanism of Action
The mechanism of action of 2,2-Dibromo-3-oxobutanal involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-3-hydroxybutanal
- 2,2-Dibromo-3-nitrilopropionamide
- 2,2-Dibromo-3-oxopropanal
Uniqueness
2,2-Dibromo-3-oxobutanal is unique due to its specific arrangement of bromine atoms and the carbonyl group, which imparts distinct reactivity and properties.
Properties
CAS No. |
82176-32-7 |
|---|---|
Molecular Formula |
C4H4Br2O2 |
Molecular Weight |
243.88 g/mol |
IUPAC Name |
2,2-dibromo-3-oxobutanal |
InChI |
InChI=1S/C4H4Br2O2/c1-3(8)4(5,6)2-7/h2H,1H3 |
InChI Key |
YZXOOHZAQKSRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


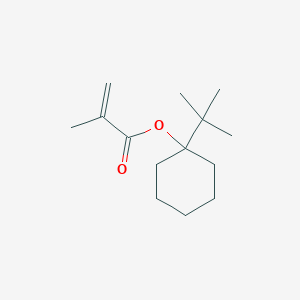
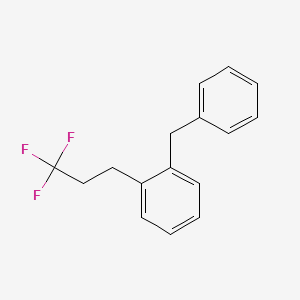
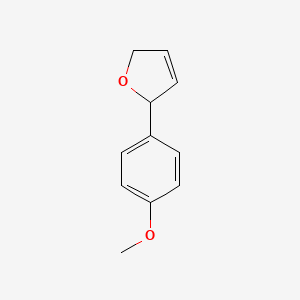
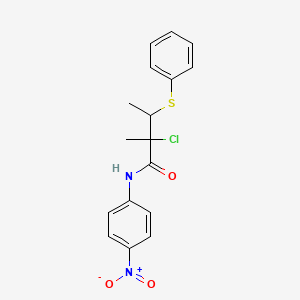
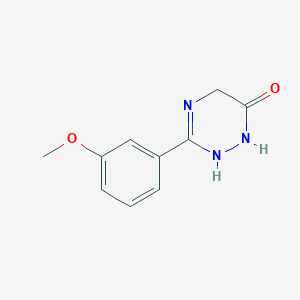
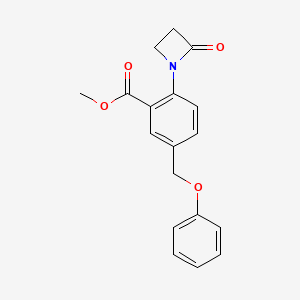
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
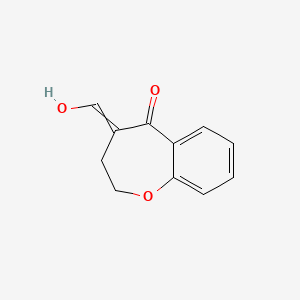
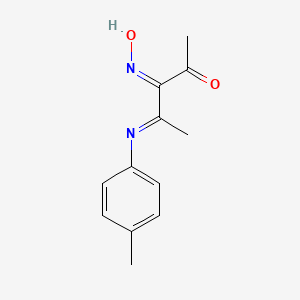
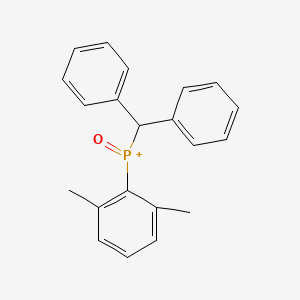
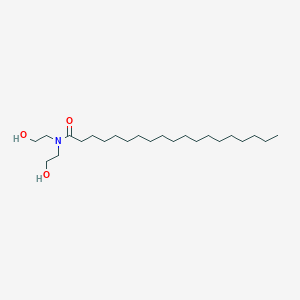
phosphanium bromide](/img/structure/B14411984.png)
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
